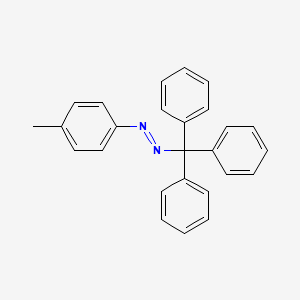
(E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene is an organic compound that belongs to the class of diazenes Diazenes are characterized by the presence of a nitrogen-nitrogen double bond This compound features a 4-methylphenyl group and a triphenylmethyl group attached to the diazene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene typically involves the reaction of 4-methylphenylhydrazine with triphenylmethyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes oxidation to form the diazene compound. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene can undergo various chemical reactions, including:
Oxidation: The diazene moiety can be further oxidized to form azo compounds.
Reduction: Reduction of the diazene can yield hydrazine derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Azo compounds with extended conjugation.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene can be used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Industry
In industry, such compounds may be used in the development of dyes, pigments, and other materials that require stable, conjugated systems.
Mécanisme D'action
The mechanism of action for (E)-1-(4-Methylphenyl)-2-(triphenylmethyl)diazene would depend on its specific application
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: A simpler diazene compound with two phenyl groups.
4-Methylazobenzene: Similar to azobenzene but with a methyl group on one of the phenyl rings.
Triphenylmethylhydrazine: A related compound with a hydrazine moiety instead of a diazene.
Propriétés
Numéro CAS |
982-99-0 |
|---|---|
Formule moléculaire |
C26H22N2 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
(4-methylphenyl)-trityldiazene |
InChI |
InChI=1S/C26H22N2/c1-21-17-19-25(20-18-21)27-28-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |
Clé InChI |
DIKSUAXFQBITOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


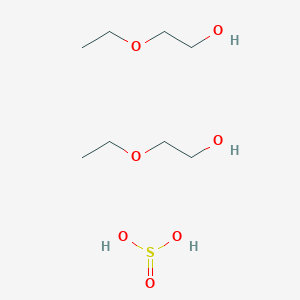

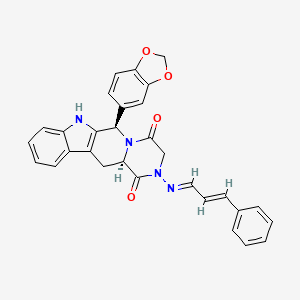
![(2R,3R,4S,5S,6R)-2-[(4-propan-2-ylphenyl)methoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B14749114.png)
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
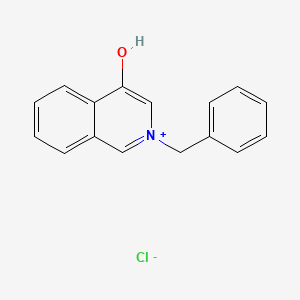
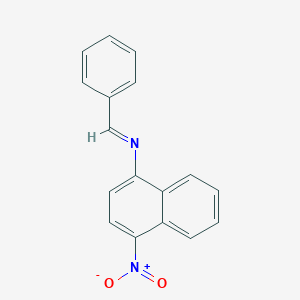
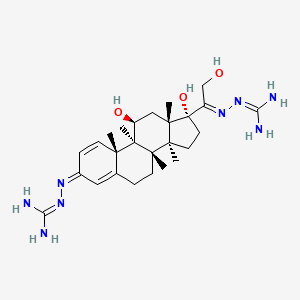
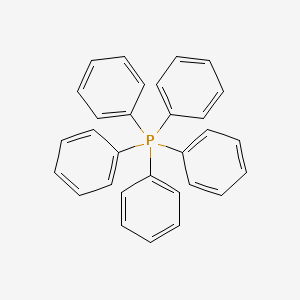
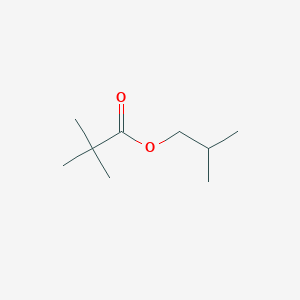
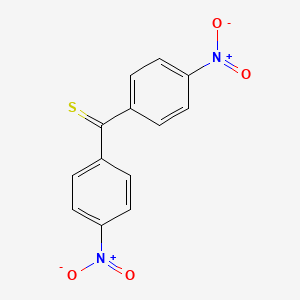
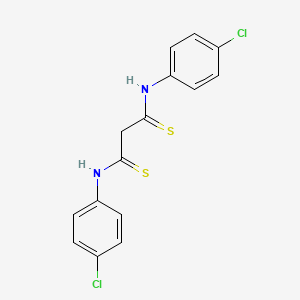
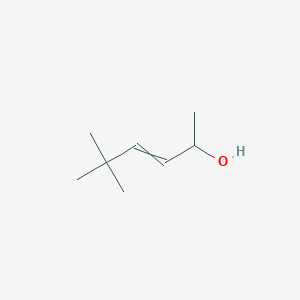
![Pyrido[2,1-a]isoquinolin-5-ium](/img/structure/B14749153.png)
